![molecular formula C23H22N4 B4996678 3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)
3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine is a chemical compound that has gained significant interest in scientific research. This compound is commonly referred to as MPP and is used in various research studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood. However, it is believed to interact with specific proteins and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MPP has also been shown to have neuroprotective effects and improve cognitive function in animal models. Additionally, MPP has been found to modulate the activity of G protein-coupled receptors, which play a critical role in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific proteins and receptors. Additionally, it is a fluorescent probe that can be used to study protein-protein interactions in real-time. However, MPP has some limitations as well. It is a complex compound that requires a high level of expertise to synthesize and use in experiments. Additionally, it may have limited solubility in certain solvents, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research and development of MPP. One potential direction is the development of new drugs for the treatment of cancer and neurological disorders. MPP has shown promise in preclinical studies and may be a useful starting point for the development of new drugs. Additionally, MPP could be used as a tool for the study of G protein-coupled receptors, which play a critical role in various physiological processes. Finally, MPP could be used in the development of new fluorescent probes for the study of protein-protein interactions.
Métodos De Síntesis
The synthesis of MPP involves several steps and requires a high level of expertise. The process starts with the reaction of 3-bromo-4-methylpyridine with 3-(3-pyridinyl)propylamine in the presence of a base to produce 3-(3-pyridinyl)propyl-4-methylpyridine. This compound is then reacted with 4-bromo-3-nitrophenylpyrazole in the presence of a palladium catalyst to produce the final product, 3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine.
Aplicaciones Científicas De Investigación
MPP has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, as well as a ligand for the study of G protein-coupled receptors. MPP has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
3-methyl-2-[3-[1-(3-pyridin-3-ylpropyl)pyrazol-3-yl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-18-6-3-13-25-23(18)21-10-2-9-20(16-21)22-11-15-27(26-22)14-5-8-19-7-4-12-24-17-19/h2-4,6-7,9-13,15-17H,5,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYXYGYBQWPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)

![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)
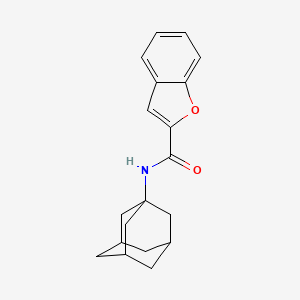
![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)
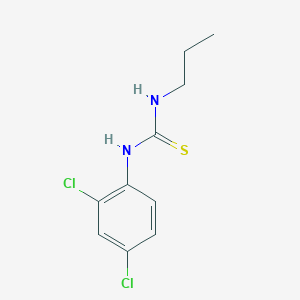
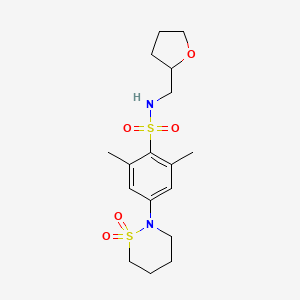
![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)

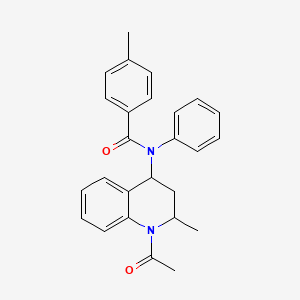
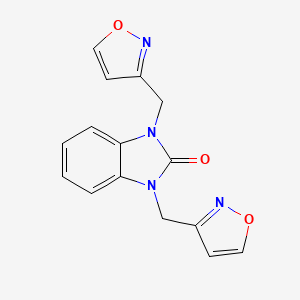
![2-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4996685.png)
